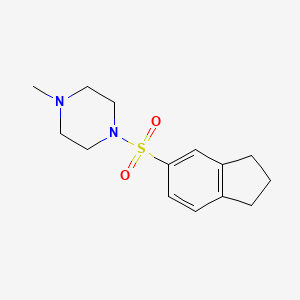
(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate, also known as MMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMB is a sulfonate ester that is widely used in the synthesis of various organic compounds due to its unique properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate is not fully understood. However, it is believed that (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate interacts with biological systems through the formation of covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these biomolecules, which can have various effects on biological systems.
Biochemical and physiological effects:
The biochemical and physiological effects of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate are not well studied. However, it has been shown that (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate can interact with proteins and other biomolecules, which can lead to changes in their structure and function. This interaction can have various effects on biological systems, including changes in enzyme activity, protein folding, and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate is its unique properties, which make it an ideal reagent for the synthesis of various organic compounds. Additionally, (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has potential applications in catalysis and material science. However, one of the limitations of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate is its toxicity, which can limit its use in biological systems.
Future Directions
There are several future directions for the research and development of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate. One potential direction is the synthesis of new derivatives of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate that have improved properties, such as reduced toxicity and increased selectivity for specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate and its effects on biological systems. Finally, the potential applications of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate in catalysis and material science should be further explored.
Synthesis Methods
(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate can be synthesized through the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methoxyphenol in the presence of a base such as triethylamine. This reaction results in the formation of (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate as a white solid with a high yield.
Scientific Research Applications
(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including sulfonamides, sulfones, and sulfonates. (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has also been used as a fluorescent probe for detecting the presence of metal ions in biological systems. Additionally, (4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
properties
IUPAC Name |
(4-methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO5S/c1-18-11-4-6-12(7-5-11)20-21(16,17)14-9-10(15)3-8-13(14)19-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDWXMJYVQDOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl) 5-bromo-2-methoxybenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)



![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)
